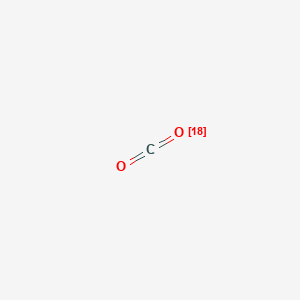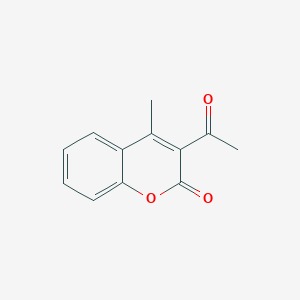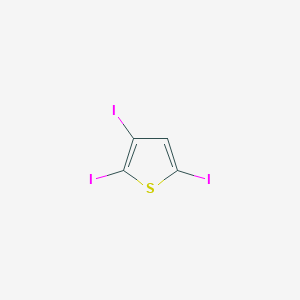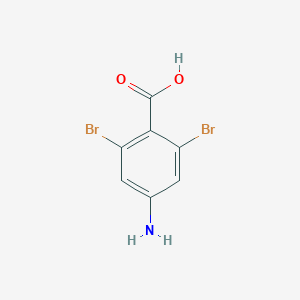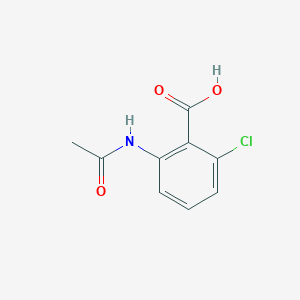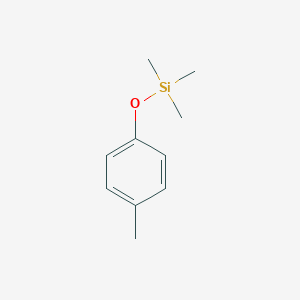
Trimethyl(p-tolyloxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(p-tolyloxy)silane, also known as TMTS, is a popular reagent used in organic chemistry for the synthesis of various compounds. This organosilicon compound is widely used due to its unique properties, including its ability to act as a Lewis acid catalyst and its high reactivity towards nucleophiles.
Mecanismo De Acción
Trimethyl(p-tolyloxy)silane acts as a Lewis acid catalyst, meaning it can accept a pair of electrons from a nucleophile. The reaction between Trimethyl(p-tolyloxy)silane and a nucleophile involves the transfer of a methyl group from the silicon atom to the nucleophile, resulting in the formation of a new carbon-silicon bond. This mechanism is known as the silyl ether synthesis.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of Trimethyl(p-tolyloxy)silane. However, studies have shown that Trimethyl(p-tolyloxy)silane is relatively non-toxic and does not cause significant adverse effects in laboratory animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trimethyl(p-tolyloxy)silane has several advantages in laboratory experiments, including its high reactivity towards nucleophiles, its ability to act as a Lewis acid catalyst, and its ease of use. However, Trimethyl(p-tolyloxy)silane is highly reactive and can be difficult to handle. It is also sensitive to moisture and air, which can affect its reactivity.
Direcciones Futuras
There are several future directions for research on Trimethyl(p-tolyloxy)silane. One area of interest is the development of new synthesis methods for Trimethyl(p-tolyloxy)silane that are more efficient and environmentally friendly. Another area of interest is the use of Trimethyl(p-tolyloxy)silane in the synthesis of new compounds with potential biological activity. Additionally, further studies on the biochemical and physiological effects of Trimethyl(p-tolyloxy)silane are needed to determine its safety and potential uses in medicine.
Conclusion
In conclusion, Trimethyl(p-tolyloxy)silane is a versatile reagent widely used in organic chemistry for various reactions. Its unique properties make it a popular choice for researchers, and its potential uses in medicine make it an exciting area of research. Further studies are needed to fully understand the biochemical and physiological effects of Trimethyl(p-tolyloxy)silane and to develop new synthesis methods for this important reagent.
Aplicaciones Científicas De Investigación
Trimethyl(p-tolyloxy)silane is widely used in organic chemistry for various reactions such as the synthesis of ethers, esters, and lactones. It is also used in the preparation of silicon-containing polymers and as a crosslinking agent in the production of silicone rubbers. Trimethyl(p-tolyloxy)silane has been used in the synthesis of natural products such as (+)-discodermolide, a potent antitumor agent.
Propiedades
Número CAS |
17902-32-8 |
|---|---|
Fórmula molecular |
C10H16OSi |
Peso molecular |
180.32 g/mol |
Nombre IUPAC |
trimethyl-(4-methylphenoxy)silane |
InChI |
InChI=1S/C10H16OSi/c1-9-5-7-10(8-6-9)11-12(2,3)4/h5-8H,1-4H3 |
Clave InChI |
KWNZPYGXIBVQKX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)O[Si](C)(C)C |
SMILES canónico |
CC1=CC=C(C=C1)O[Si](C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

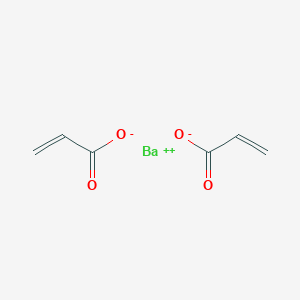
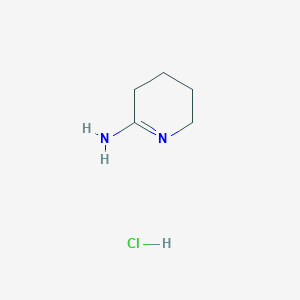
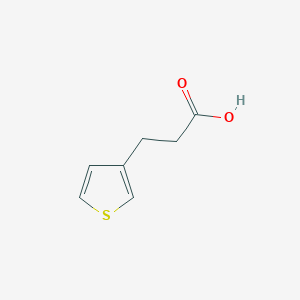
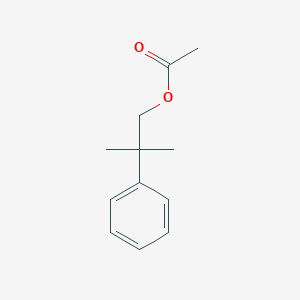
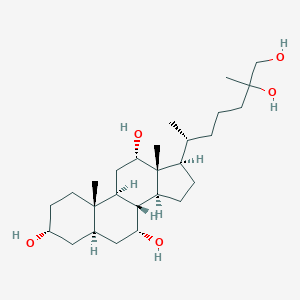
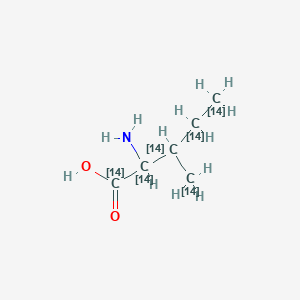
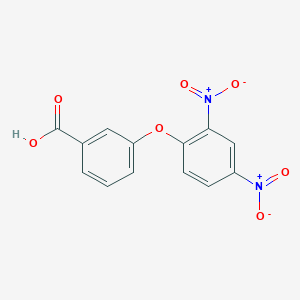
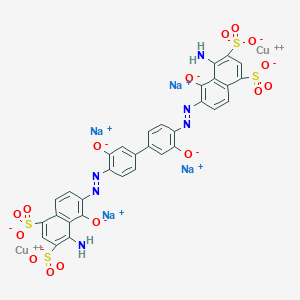
![Benzoxazole, 2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)-](/img/structure/B98421.png)
